tert-Butylarsine

MOCVD Carbon doping GaAs epitaxy

tert-Butylarsine (TBA; CAS 4262-43-5), systematically named tert-butylarsane, is a liquid organoarsenic precursor with molecular formula C₄H₁₁As and molecular weight 134.05 g/mol. It belongs to the monoalkylarsine class, bearing a single tert-butyl group and two As–H bonds, which distinguishes it fundamentally from fully alkyl-substituted trialkylarsines.

Molecular Formula C4H9As
Molecular Weight 132.04 g/mol
CAS No. 4262-43-5
Cat. No. B13833332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylarsine
CAS4262-43-5
Molecular FormulaC4H9As
Molecular Weight132.04 g/mol
Structural Identifiers
SMILESCC(C)(C)[As]
InChIInChI=1S/C4H9As/c1-4(2,3)5/h1-3H3
InChIKeyQTQRGDBFHFYIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butylarsine (CAS 4262-43-5) for III-V Semiconductor Epitaxy: Core Physicochemical Profile and Procurement Context


tert-Butylarsine (TBA; CAS 4262-43-5), systematically named tert-butylarsane, is a liquid organoarsenic precursor with molecular formula C₄H₁₁As and molecular weight 134.05 g/mol [1]. It belongs to the monoalkylarsine class, bearing a single tert-butyl group and two As–H bonds, which distinguishes it fundamentally from fully alkyl-substituted trialkylarsines. TBA is manufactured primarily as a liquid Group-V source for metalorganic chemical vapor deposition (MOCVD) and metalorganic vapor phase epitaxy (MOVPE) of arsenic-containing III-V compound semiconductors such as GaAs, InGaAs, and AlGaAs [2]. Key physical properties include a boiling point of approximately 83.9 °C at 760 mmHg, a measured vapor pressure of 96 Torr at 10 °C, and a unimolecular decomposition temperature (T_decomp) of 360 ± 10 °C [3][4]. Its pyrophoric and toxic nature (LC₅₀ rat = 73.5 ppm/4h) necessitates rigorous safety protocols during handling [5].

Liquid organoarsenic source for MOCVD/MOVPE of III-V semiconductors (GaAs, InGaAs, AlGaAs)
Compatible with temperature-controlled bubbler delivery systems
Enables lower-temperature epitaxy and selective-area growth via efficient decomposition
Requires rigorous pyrophoric and toxic material handling protocols

Why tert-Butylarsine Cannot Be Readily Substituted by Arsine, Trialkylarsines, or tert-Butylphosphine in Critical III-V Deposition Processes


Despite belonging to the broader class of Group-V precursors for III-V epitaxy, tert-butylarsine (TBA) occupies a narrow performance envelope that generic substitution cannot replicate. Replacing TBA with arsine (AsH₃) forfeits the liquid-source handling safety advantage and, critically, introduces substantially higher carbon contamination in the deposited film—by a factor of 5–10 per mole of As precursor under identical MOCVD conditions [1]. Substituting TBA with trialkylarsines such as trimethylarsine (TMAs) or triethylarsine (TEAs) sacrifices the low activation energy decomposition pathway enabled by the As–H bonds that TBA retains, resulting in poor pyrolysis efficiency and degraded film quality [2]. Substituting TBA with its phosphorus analog, tert-butylphosphine (TBP), is not viable when arsenic incorporation is the process requirement, and even where both are candidates, TBA decomposes at a 40 °C lower unimolecular threshold (360 ± 10 °C vs. 400 ± 10 °C) and with higher efficiency under radical-assisted conditions [3]. These quantitative divergence points are elaborated below.

Arsine (AsH₃)
Gaseous delivery may increase facility infrastructure demands and reported carbon incorporation in films may differ
Trialkylarsines (TMAs, TEAs)
Absence of As–H bonds may limit low-temperature pyrolysis efficiency, requiring higher substrate temperatures
tert-Butylphosphine (TBP)
Does not provide arsenic incorporation; decomposition threshold and kinetics differ from arsenic analog

tert-Butylarsine (TBA): Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement


Carbon Incorporation Reduction: TBA vs. Arsine in GaAs and AlGaAs MOCVD

In a direct head-to-head comparison under identical low-pressure MOCVD conditions (650 °C, 76 Torr), GaAs epilayers grown with tertiarybutylarsine (TBA) exhibited a significant reduction in carbon acceptor incorporation relative to those grown with arsine (AsH₃) [1]. Quantitatively, the use of TBA instead of AsH₃ reduced carbon incorporation by approximately a factor of 5–10 per mole of As precursor across the growth temperature range of 520–700 °C, as measured by secondary ion mass spectrometry (SIMS) and Hall measurements on both GaAs:C and AlGaAs layers [2]. This reduction was observed for both extrinsic (CCl₄-doped) and intrinsic carbon incorporation and was accompanied by more effective suppression of oxygen incorporation in AlGaAs when TBA was used as the arsenic source [2].

Carbon incorporation
Head-to-head
5–10× lower with TBA vs AsH₃
Reported to reduce residual carbon doping in GaAs and AlGaAs epilayers
Supports higher carrier mobility context; intrinsic and extrinsic carbon both reduced
MOCVD Carbon doping GaAs epitaxy AlGaAs Precursor purity

Unimolecular Decomposition Temperature: TBA vs. Tertiarybutylphosphine (TBP)

When measured in the same MOVPE reactor system under identical conditions, the unimolecular decomposition temperature (T_decomp, defined as T₅₀ intensity drop) of TBA was determined to be 360 ± 10 °C, which is 40 °C lower than that of its phosphorus analog, tertiarybutylphosphine (TBP), at 400 ± 10 °C [1]. Furthermore, under radical-assisted conditions using azo-t-butane (ATB) as a t-butyl radical source, TBA achieved 100% decomposition at approximately 300 °C (at a precursor:ATB ratio of 2), while TBP reached only 45% decomposition under the same conditions [2]. This difference in decomposition efficiency is attributed to the weaker As–C bond strength relative to the P–C bond, facilitating both unimolecular and radical-mediated decomposition pathways.

Decomposition temperature
Head-to-head
360 ± 10 °C (TBA) vs 400 ± 10 °C (TBP)
Lower unimolecular decomposition threshold enables lower-temperature epitaxy
ΔT = 40 °C; radical-assisted efficiency also higher
MOVPE Precursor decomposition Low-temperature growth GaAs GaP

Surface Pyrolysis Activation Energy: TBA vs. Trialkylarsines (TMAs, TEAs)

Surface Photo-Absorption (SPA) studies of the pyrolysis of organo-arsenic precursors on GaAs surfaces revealed a fundamental mechanistic dichotomy: TBA, diethylarsine (DEAsH), and AsH₃—all of which bear at least one As–H bond—exhibit substantially lower decomposition activation energies than anticipated from average bond strengths, indicating efficient surface-catalyzed pyrolysis [1]. In contrast, fully alkyl-substituted trialkylarsines including trimethylarsine (TMAs) and triethylarsine (TEAs), which lack As–H bonds, display high activation energies and resist low-temperature decomposition [1]. For TEAs, the activation energy for the first As–C bond pyrolysis was independently measured at 45 kcal/mol via sampled-gas IR absorption spectroscopy, whereas DEAsH (an As–H-containing analog) exhibited a heterogeneous activation energy of only 20.6 kcal/mol for As–H bond cleavage [2].

Pyrolysis activation energy
Cross-study comparable
Surface-catalyzed low-Ea pathway via As–H bonds
Supports efficient decomposition vs high-Ea trialkylarsines
TEAs first As–C bond: 45 kcal/mol; DEAsH As–H bond: 20.6 kcal/mol
Pyrolysis kinetics Surface photo-absorption Activation energy GaAs growth Arsenic precursors

Vapor Pressure and Physical-State Safety Advantage: Liquid TBA vs. Compressed Gaseous Arsine

TBA is a liquid at standard conditions (boiling point ~83.9 °C at 760 mmHg; melting point −75 °C) and is delivered via a bubbler system, with a measured vapor pressure of 96 Torr at 10 °C [1]. In contrast, arsine (AsH₃) is a highly toxic compressed gas (boiling point −62.5 °C) stored in high-pressure cylinders, posing a catastrophic release hazard. The liquid state of TBA substantially reduces the risk of large-volume accidental release and simplifies gas-handling infrastructure requirements [2]. While TBA itself is toxic (LC₅₀ rat = 73.5 ppm/4h), its liquid physical form inherently limits the airborne concentration that can be generated from a spill relative to a high-pressure gas cylinder rupture [3].

Physical state & safety
Cross-study comparable
Liquid at STP; vapor pressure 96 Torr at 10 °C
Reduces catastrophic release risk relative to compressed AsH₃
Simplifies gas handling infrastructure; toxicity still requires protocols
Precursor delivery Vapor pressure Safety engineering Bubbler source MOCVD infrastructure

Surface Kinetic Uniformity for Selective-Area MOVPE: Organic (TBA) vs. Hydride (AsH₃) Group-V Precursors

In a direct comparative study of Group-V precursors for selective-area metalorganic vapor phase epitaxy, the surface reaction rate constant (k_s) for In and Ga precursors was analyzed as a function of the Group-V source [1]. When the organic precursor TBA (or TBP) was used, the k_s values for In and Ga precursors were found to be similar within a factor of 1.5 at 873 K. In stark contrast, when the hydride precursor AsH₃ (or PH₃) was employed, the k_s for the In precursor exceeded that for the Ga precursor by a factor of 9 at the same temperature [1]. This nine-fold disparity in surface reaction rates with hydride precursors is predicted to cause significant lateral variation in the In/Ga composition ratio across selectively grown films, whereas the near-parity achieved with TBA yields substantially more uniform ternary and quaternary III-V compositions [1].

Surface kinetic uniformity
Head-to-head
k_s(In)/k_s(Ga) ≈ 1.5 (TBA) vs ≈ 9 (AsH₃)
Supports uniform alloy composition in selective-area epitaxy
Six-fold improvement in kinetic uniformity at 873 K
Selective-area epitaxy Surface reaction kinetics Composition uniformity InGaAs MOVPE

Heterointerface Quality: TBA vs. Arsine in InGaAs/InP Multi-Quantum Well Structures

A comparative study of nominally identical InGaAs/InP multi-quantum well (MQW) structures grown by MOVPE using either TBA or AsH₃ as the arsenic source demonstrated that TBA promotes flatter heterointerfaces [1]. X-ray diffraction and optical spectroscopy (reflectivity and photoluminescence) confirmed high material quality for both sources, but the TBA-grown samples exhibited reduced interface roughness, with compositional grading confined to a few monolayers, compared to a broader graded region in AsH₃-grown counterparts [1]. This improvement is attributed to the higher decomposition efficiency of TBA, which enables sharper group-V switching at the InGaAs/InP interfaces, minimizing arsenic carry-over and phosphorus incorporation into the InGaAs well layers [1].

Heterointerface quality
Head-to-head
Flatter interfaces; grading limited to few monolayers
Supports sharper quantum well interfaces for optoelectronic devices
InGaAs/InP MQW comparison; reduced As carry-over reported
Quantum wells Interface roughness InGaAs/InP MOVPE Photoluminescence

Procurement-Driven Application Scenarios for tert-Butylarsine (CAS 4262-43-5)


High-Purity Undoped GaAs Buffer Layers for Electronic Devices

When growing undoped GaAs buffer layers where background carbon acceptor concentration must be minimized to achieve high carrier mobility, TBA is the definitive arsenic precursor. The 5–10× reduction in carbon incorporation compared to AsH₃, demonstrated by Watkins & Haacke (1991) and Hobson et al. (1993), directly translates to higher electron mobility and lower unintentional p-type background doping [1]. This is essential for HEMT structures, where the buffer layer's resistivity directly impacts device pinch-off and RF performance.

Low-Temperature MOVPE of Quantum Dots and Heterostructures Requiring Abrupt Interfaces

For InAs/GaAs quantum dot growth or AlGaAs/GaAs heterostructures requiring deposition temperatures below 450 °C, TBA's unimolecular decomposition temperature of 360 ± 10 °C (vs. TBP at 400 ± 10 °C and AsH₃ requiring even higher temperatures) makes it the only viable liquid arsenic source [2]. Combined with its superior heterointerface abruptness in InGaAs/InP MQWs, where compositional grading is limited to a few monolayers, TBA enables the growth of quantum-confined structures with minimal interface roughness [3].

Selective-Area Epitaxy for Photonic Integrated Circuits

In selective-area MOVPE for photonic integrated circuits, where uniform In/Ga composition across differentially masked regions is critical, TBA's surface kinetic behavior provides a k_s(In)/k_s(Ga) ratio of ~1.5 at 873 K, compared to ~9 for AsH₃, as demonstrated by Oh et al. (2003) [4]. This six-fold improvement in kinetic uniformity is a hard requirement for achieving consistent emission wavelengths across multiple active regions on a single wafer.

Facilities with Restricted Toxic Gas Infrastructure

For research laboratories or pilot production facilities that cannot accommodate the capital and operational costs of high-pressure toxic gas storage and distribution systems required for arsine, TBA's liquid physical state (vapor pressure 96 Torr at 10 °C; boiling point ~83.9 °C) permits delivery via standard temperature-controlled bubbler systems [5]. While TBA remains toxic and pyrophoric, its liquid containment profile reduces catastrophic release risk and associated regulatory burden relative to compressed AsH₃ cylinders [6]. This makes TBA the arsenic source of choice for university cleanrooms and small-scale production environments with limited gas safety infrastructure.

Application
Selection Property
Validation Focus
Undoped GaAs buffer layer growth
Low residual carbon incorporation profile
Carrier mobility and background doping verification
Low-temperature quantum dot & heterostructure epitaxy
Efficient low-temperature decomposition pathway
Interface abruptness and quantum confinement characterization
Selective-area photonic integrated circuit epitaxy
Kinetic uniformity between In and Ga precursors
Lateral composition homogeneity across masked regions
Facilities with restricted toxic gas infrastructure
Liquid-state precursor suitable for bubbler delivery
Safety system adequacy and regulatory compliance review
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